molecular formula C12H13N B15440959 3,5,8-Trimethylquinoline CAS No. 72359-40-1

3,5,8-Trimethylquinoline

Cat. No.: B15440959
CAS No.: 72359-40-1
M. Wt: 171.24 g/mol
InChI Key: FDNNOBWDHUFSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,8-Trimethylquinoline is a high-purity alkylated quinoline compound offered as a solid research chemical. Quinoline derivatives are privileged structures in medicinal chemistry and materials science due to their versatile biological and photophysical properties. This trimethyl-substituted analog serves as a valuable synthetic intermediate and building block for developing more complex molecules. Researchers utilize such compounds in the synthesis of potential therapeutic agents, as the quinoline core is frequently found in molecules with significant pharmacological activity (Molecular Catalysis, 2022) . The specific substitution pattern of the methyl groups on the quinoline ring system in this compound can influence its electronic properties, lipophilicity, and overall reactivity, making it a subject of interest in structure-activity relationship (SAR) studies. In particular, quinoline derivatives have been investigated for their potential neuroprotective effects, with some analogs demonstrating potent antioxidant properties that can mitigate oxidative stress, a key factor in neurodegenerative pathologies (Curr Issues Mol Biol, 2023) . As a reagent, it can also be employed in the development of novel catalytic methods, including visible light-induced functionalization reactions, which are a growing area of sustainable chemistry research (Molecular Catalysis, 2022) . This product is intended for chemical synthesis and analysis in a controlled laboratory setting. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,8-trimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNNOBWDHUFSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500333
Record name 3,5,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72359-40-1
Record name 3,5,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 3,5,8 Trimethylquinoline and Its Precursors

Classical Cyclization Reactions for Quinoline (B57606) Ring Construction

The traditional methods for constructing the quinoline core have been refined over more than a century and rely on the cyclization of aniline (B41778) derivatives with various carbonyl compounds. For the synthesis of 3,5,8-trimethylquinoline, these methods typically start from 2,5-dimethylaniline (B45416), with the challenge lying in the regioselective introduction of the third methyl group and the formation of the pyridine (B92270) ring.

Modifications of Skraup-Doebner-von Miller Type Condensations

The Skraup-Doebner-von Miller reaction and its variations are fundamental to quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. acs.orgwikipedia.org In the context of this compound, 2,5-dimethylaniline serves as the aniline precursor. The reaction with an appropriate α,β-unsaturated aldehyde or ketone, such as crotonaldehyde (B89634), is expected to yield the target molecule. The general mechanism proceeds through a conjugate addition of the aniline to the carbonyl compound, followed by cyclization and oxidation. acs.orgiipseries.org

The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as tin tetrachloride and scandium(III) triflate. acs.orgwikipedia.org A notable modification that improves reaction safety and efficiency involves the use of acrolein diethyl acetal (B89532) as a stable precursor to the highly reactive acrolein. lookchem.com This approach has been shown to be effective for various substituted anilines, proceeding in a monophasic, organic solvent-free medium. lookchem.com

Table 1: Representative Skraup-Doebner-von Miller Reaction Conditions

Aniline PrecursorCarbonyl SourceCatalyst/ConditionsProductReference(s)
Anilineα,β-Unsaturated CarbonylLewis or Brønsted AcidsSubstituted Quinoline acs.orgwikipedia.org
Substituted AnilinesAcrolein Diethyl AcetalHCl, elevated temperatureCorresponding Quinoline lookchem.com

Adaptations of Friedländer Condensation Reactions for Substituted Quinolines

The Friedländer synthesis provides a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. acs.orgrsc.org For the synthesis of this compound, a plausible precursor would be 2-amino-3,6-dimethylbenzaldehyde (B15313100) reacting with acetone. The reaction can be catalyzed by acids or bases and often involves heating. iipseries.orgacs.org

The mechanism can proceed through two pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. acs.org A variety of catalysts, including traditional acids and bases as well as more modern systems like ionic liquids and metal-organic frameworks, have been employed to enhance the efficiency and selectivity of the Friedländer reaction. iipseries.org

Explorations of Conrad-Limpach and Knorr Quinoline Syntheses

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, which can be subsequently modified. wikipedia.orgjptcp.com The reaction of 2,5-dimethylaniline with a β-ketoester like ethyl acetoacetate (B1235776) would be the entry point for this class of synthesis. The initial condensation typically occurs at lower temperatures to form a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil, is required to form the quinolone ring. wikipedia.orgnih.gov

The Knorr quinoline synthesis, on the other hand, involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline. nih.gov The conditions of the initial condensation between the aniline and the β-ketoester determine whether the Conrad-Limpach or the Knorr product is favored. Higher temperatures in the initial step tend to favor the formation of the β-ketoanilide, leading to the Knorr product upon cyclization. nih.gov

Table 2: Comparison of Conrad-Limpach and Knorr Syntheses

SynthesisAniline ReactantCarbonyl ReactantKey IntermediateProduct TypeReference(s)
Conrad-LimpachPrimary Aromatic Amineβ-Ketoesterβ-Aminoacrylate4-Hydroxyquinoline wikipedia.orgjptcp.com
KnorrPrimary Aromatic Amineβ-Ketoesterβ-Ketoanilide2-Hydroxyquinoline nih.gov

Regioselectivity and Stereocontrol in Quinoline Formation

A critical aspect in the synthesis of polysubstituted quinolines like this compound is controlling the regioselectivity of the cyclization step. When using an unsymmetrically substituted aniline such as 2,5-dimethylaniline, the electrophilic cyclization onto the benzene (B151609) ring can potentially occur at two different positions. The directing effects of the substituents on the aniline ring play a crucial role in determining the outcome.

In the Skraup-Doebner-von Miller synthesis, the cyclization of the intermediate derived from 2,5-dimethylaniline is influenced by both steric and electronic factors of the methyl groups. The precise control of reaction conditions, including the choice of acid catalyst and temperature, is essential to favor the formation of the desired 5,8-dimethyl substitution pattern before the introduction of the C3-methyl group from the carbonyl reactant. Detailed mechanistic studies, sometimes involving isotopic labeling, have been conducted to understand the intricacies of these cyclizations. nih.gov However, achieving high regioselectivity can be challenging and may lead to mixtures of isomers. researchgate.net

Modern Catalytic Approaches to this compound Scaffolds

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems, offering milder reaction conditions and often higher selectivity compared to classical methods.

Transition Metal-Catalyzed Annulation Reactions

Transition metals such as palladium and rhodium have been extensively used to catalyze the annulation reactions leading to quinoline scaffolds. nih.gov These methods often involve the coupling of an aniline with an alkyne or other unsaturated partners.

Rhodium-catalyzed hydroacylation has been demonstrated as a versatile method for synthesizing diversely substituted quinolines. This approach involves the reaction of an o-alkynyl aniline with an aldehyde, proceeding under mild conditions with broad functional group tolerance. acs.orgacs.orgnih.gov For the synthesis of this compound, this would entail starting with a suitably substituted o-alkynyl-2,5-dimethylaniline.

Palladium-catalyzed reactions, such as the intermolecular aerobic annulation of o-alkenylanilines with alkynes, provide another efficient route to polysubstituted quinolines. nih.govorganic-chemistry.org These reactions often proceed through a sequence of amination, olefin insertion, and oxidative bond cleavage, utilizing molecular oxygen as a green oxidant. organic-chemistry.org The development of these catalytic systems allows for the construction of the quinoline core with high regioselectivity and in good yields. nih.gov

Table 3: Overview of Transition Metal-Catalyzed Quinoline Syntheses

Catalyst SystemReactant 1Reactant 2Key FeaturesReference(s)
Rhodium(I) complexeso-Alkynyl anilineAldehydeMild conditions, broad functional group tolerance acs.orgacs.orgnih.gov
Palladium(II) complexeso-VinylanilineAlkyneUse of O2 as oxidant, high regioselectivity nih.govorganic-chemistry.org

Organocatalytic and Biocatalytic Strategies for Quinoline Synthesis

The quest for greener and more sustainable chemical processes has propelled the use of organocatalysis and biocatalysis in the synthesis of functionalized quinolines. nih.gov These metal-free approaches circumvent the issues of toxicity and cost associated with many traditional metal catalysts.

Organocatalyzed reactions, utilizing small organic molecules as catalysts, have been successfully employed to construct the quinoline core. nih.gov For instance, Brønsted acids like p-toluenesulfonic acid (p-TSA) and acidic ionic liquids have been shown to effectively catalyze the Friedländer annulation, a key reaction for producing polysubstituted quinolines from 2-aminoaryl ketones and carbonyl compounds. mdpi.comnih.gov These methods are noted for their operational simplicity and, in some cases, solvent-free conditions, making them attractive for synthesizing derivatives like this compound. mdpi.comresearchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative, employing enzymes or whole-cell systems to perform chemical transformations under mild conditions. numberanalytics.comresearchgate.net Monoamine oxidase (MAO-N) enzymes, for example, have been used to catalyze the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. northumbria.ac.ukacs.org A study demonstrated the successful conversion of various methyl-substituted THQs, with good yields for substitutions at the C6 position, which is structurally analogous to the C5 and C8 positions in this compound. northumbria.ac.ukacs.org This suggests the viability of a biocatalytic final step in a synthetic sequence towards the target molecule.

Table 1: Examples of Organocatalytic and Biocatalytic Quinoline Synthesis
CatalystSubstratesConditionsYieldReference
p-Toluenesulfonic acid (p-TSA)2-Aminoarylketones, Carbonyl compoundsSolvent-free, GrindingHigh researchgate.net
Brønsted-acidic ionic liquid [Msim][OOCCCl3]2-Aminoarylketones, Carbonyl compoundsSolvent-free, 120°CUp to 100% mdpi.com
Monoamine Oxidase (MAO-N) D11 (whole cells)6-Methyl-1,2,3,4-tetrahydroquinolineAqueous buffer, 37°C, 7 days60% conversion northumbria.ac.ukacs.org

Photocatalytic and Electrocatalytic Routes to Substituted Quinolines

Photocatalysis and electrocatalysis represent cutting-edge strategies for organic synthesis, utilizing light energy or electricity, respectively, to drive chemical reactions under mild conditions.

Visible-light photocatalysis has emerged as a powerful tool for synthesizing N-heterocycles. organic-chemistry.org Using inexpensive and stable catalysts like titanium dioxide (TiO2) with oxygen as a green oxidant, various 1,2,3,4-tetrahydroquinolines can be dehydrogenated to form quinolines. organic-chemistry.org Other approaches employ dual-catalyst systems to achieve the Povarov reaction—a cycloaddition for quinoline synthesis—under oxidant-free conditions, generating H2 as the only byproduct. acs.org These methods showcase broad substrate scope and could be adapted for the aromatization step in the synthesis of this compound. acs.org

Electrosynthesis provides an alternative pathway that avoids the use of chemical oxidants and metal catalysts by employing electrons as the primary reagent. acs.org For instance, an ammonium (B1175870) iodide-mediated electrosynthesis has been developed for creating complex heterocyclic systems derived from quinolines in an aqueous medium. acs.org While direct electrosynthesis of this compound is not explicitly documented, the principles of electrocatalytic C-H amination and cyclization reactions offer a promising avenue for future exploration in this area. acs.org

Table 2: Photocatalytic and Electrocatalytic Approaches to Quinolines
MethodCatalyst/MediatorReaction TypeKey FeaturesReference
PhotocatalysisTitanium Dioxide (TiO₂)Aerobic DehydrogenationUses O₂ as a green oxidant organic-chemistry.org
PhotocatalysisDual catalyst (photocatalyst + proton reduction cocatalyst)Povarov ReactionOxidant-free, produces H₂ acs.org
ElectrocatalysisNH₄ITandem C(sp³)–H AminationMetal- and chemical-oxidant-free, aqueous medium acs.org

Multi-Component Reactions (MCRs) for Direct Access to this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org Several classic named reactions for quinoline synthesis, such as the Doebner-von Miller and Combes syntheses, are examples of MCRs. pharmaguideline.com

The Doebner-von Miller reaction, a modification of the Skraup synthesis, allows for the preparation of substituted quinolines and is a plausible route to this compound. youtube.com A potential pathway would involve the reaction of 2,5-dimethylaniline with an α,β-unsaturated aldehyde, such as crotonaldehyde (derived in situ from acetaldehyde), under acidic conditions. The reaction proceeds through a series of Michael additions, cyclizations, and oxidation steps to yield the final polysubstituted quinoline. youtube.com

Similarly, three-component cascade annulations involving aryl diazonium salts, nitriles, and alkynes provide an efficient, additive-free method for synthesizing multiply substituted quinolines. organic-chemistry.org The development of MCRs remains a highly active area of research, with the potential to provide direct, one-pot access to complex quinoline structures like this compound from simple, readily available precursors. nih.govnih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a central theme in modern organic synthesis, aiming to reduce waste, minimize hazards, and improve energy efficiency. ijpsjournal.com

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in green quinoline synthesis is the move away from hazardous organic solvents. tandfonline.com Numerous protocols now employ solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding, which can reduce reaction times and energy consumption. tandfonline.comresearchgate.net For example, a solvent-free, microwave-assisted Friedländer synthesis using a recyclable propylsulfonic acid catalyst has been developed for polysubstituted quinolines. tandfonline.com

Water is increasingly used as a green solvent for quinoline synthesis. acs.org Three-component reactions to form pyrimido[4,5-b]quinolones have been successfully carried out in water using a reusable Fe3O4 nanoparticle catalyst. nih.gov An environmentally benign method for synthesizing quinolin-2(1H)-ones was developed in water at ambient temperature without any base or organic solvent, achieving excellent yields in minutes. acs.org Such aqueous methods significantly improve the environmental profile of the synthesis.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. ijpsjournal.comrsc.org MCRs are inherently atom-economical. nih.gov Researchers have also developed novel one-pot procedures designed to maximize atom economy. One such method allows for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenes and olefins, where water is the only byproduct, representing a highly atom-economical process. rsc.orgrsc.org The continual development of catalytic cycles that minimize waste and maximize the incorporation of starting materials is crucial for the sustainable production of quinolines. rsc.orgacs.org

Post-Synthetic Modifications and Functionalization of Quinoline Precursors

In addition to building the quinoline core directly, post-synthetic modification of pre-existing quinoline or precursor molecules is a versatile strategy. This approach is particularly useful for introducing functional groups at specific positions.

For example, the electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and efficient route to 3-functionalized quinolines. nih.gov By choosing the appropriate electrophile (e.g., I₂, Br₂), various halogen atoms can be installed at the 3-position, which can then serve as a handle for further modifications, such as cross-coupling reactions to introduce a methyl group. This method is tolerant of a wide variety of functional groups on the aniline ring. nih.gov

Another strategy involves the modification of existing quinoline scaffolds. For instance, heteroaromatic tosylates can undergo iron-catalyzed cross-coupling with alkyl Grignard reagents to introduce alkyl groups onto the quinoline ring. organic-chemistry.org Such functionalization techniques provide powerful tools for the late-stage diversification of quinoline structures, enabling the synthesis of specific derivatives like this compound from more common quinoline precursors.

Chemical Reactivity and Derivatization Studies of 3,5,8 Trimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Nucleus

The quinoline ring system is susceptible to electrophilic attack, primarily on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nitrogen atom. The presence of three activating methyl groups at positions 3, 5, and 8 is expected to enhance the rate of electrophilic substitution compared to the unsubstituted quinoline.

Halogenation and Nitration Investigations

Halogenation: The introduction of halogen atoms onto the 3,5,8-trimethylquinoline scaffold is anticipated to occur preferentially at the C-5 and C-8 positions of the carbocyclic ring, which are activated by the methyl groups. In the case of 8-substituted quinolines, metal-free halogenation protocols have been developed that selectively functionalize the C-5 position. rsc.org For instance, the use of trihaloisocyanuric acid allows for the regioselective halogenation of various 8-substituted quinolines at room temperature. rsc.org While direct studies on this compound are not extensively documented, it is reasonable to predict that similar regioselectivity would be observed, potentially leading to 6-halo or 7-halo derivatives, depending on the directing effects of the existing methyl groups. Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been shown to be a highly regioselective method for introducing halogens at the 5-position. mdpi.comresearchgate.net

Nitration: The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which directs the electrophilic attack to the benzene ring. stackexchange.com In the case of this compound, the presence of the activating methyl groups at positions 5 and 8 would further favor substitution at the available positions on the carbocyclic ring. It is plausible that nitration would occur at the C-6 or C-7 positions. For instance, studies on 8-hydroxyquinoline (B1678124) have shown that nitration can lead to the formation of 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid. pw.edu.pl This suggests that activated quinoline systems can undergo facile nitration.

Friedel-Crafts Acylation and Alkylation at Ring Positions

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.comwikipedia.orgmt.comlibretexts.org These reactions involve the use of a Lewis acid catalyst, such as aluminum chloride, to generate a carbocation or an acylium ion electrophile. masterorganicchemistry.comnih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring. For this compound, the acylation is expected to occur on the electron-rich benzene ring, likely at the C-6 or C-7 position, guided by the directing effects of the methyl groups. The electron-donating nature of the methyl groups at positions 5 and 8 should facilitate this transformation.

Friedel-Crafts Alkylation: Similar to acylation, alkylation introduces an alkyl group. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements. The activated nature of the this compound ring would make it susceptible to polyalkylation. The positions of substitution would again be predicted to be on the carbocyclic ring.

Nucleophilic Substitution and Addition Reactions at the Quinoline Nitrogen and Carbonyl Positions

The quinoline nitrogen, being part of a π-deficient ring, is generally not susceptible to direct nucleophilic attack unless activated. However, nucleophilic reactions can occur at other positions, particularly if suitable leaving groups are present or if the ring is activated.

While there is no direct data on nucleophilic substitution on this compound itself, studies on related compounds provide insights. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at position 4 is readily displaced by various nucleophiles.

Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes and ketones. youtube.commasterorganicchemistry.com Should a carbonyl group be introduced into the this compound structure, for instance through oxidation of a methyl group, it would become a site for nucleophilic attack.

Oxidative Transformations of the Quinoline Ring and Alkyl Substituents

The oxidation of this compound can potentially occur at the quinoline ring or at the methyl substituents, depending on the oxidizing agent and reaction conditions.

Oxidation of the quinoline ring system can lead to the formation of quinolones or diones. For example, the catalytic oxidation of 8-hydroxyquinoline with tert-butyl hydroperoxide can yield quinoline-5,8-dione. rsc.org The oxidation of 1,2,3,4-tetrahydroquinolines is a common method to synthesize quinolines. researchgate.net

The methyl groups of this compound are also susceptible to oxidation, which could lead to the corresponding carboxylic acids or aldehydes. Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been shown to catalyze the oxidation of hydrocarbons and alcohols. mdpi.com This suggests that the methyl groups on the quinoline ring could be functionalized through oxidative pathways.

Reductive Chemistry of the Quinoline Heterocycle

The reduction of the quinoline ring system is a well-established transformation. Catalytic hydrogenation of quinolines typically results in the selective reduction of the nitrogen-containing pyridine ring to afford 1,2,3,4-tetrahydroquinolines. researchgate.netresearchgate.netrsc.org This is a widely used method to access these saturated heterocyclic scaffolds. Various catalysts, including those based on palladium, platinum, and rhodium, have been employed for this purpose. researchgate.netrsc.org

Under specific conditions, it is also possible to achieve the reduction of the carbocyclic benzene ring, leading to 5,6,7,8-tetrahydroquinolines. For instance, a ruthenium-based catalyst has been shown to selectively hydrogenate the carbocyclic ring of 8-substituted quinolines. rsc.org The choice of catalyst and reaction conditions therefore allows for the selective reduction of either the heterocyclic or the carbocyclic part of the this compound molecule.

Functionalization of Methyl Groups via Radical or Organometallic Pathways

Beyond classical ionic reactions, the methyl groups of this compound offer opportunities for functionalization through radical or organometallic pathways.

While specific studies on this compound are not abundant, the principles of C(sp³)–H bond functionalization are applicable. Organometallic reagents, such as organolithium or Grignard reagents, can potentially be formed at the methyl groups through deprotonation with a strong base. These organometallic intermediates can then react with various electrophiles to introduce new functional groups. msu.edu

Radical reactions could also be employed to functionalize the methyl groups. For example, radical halogenation could selectively introduce a halogen atom onto one of the methyl groups, which can then serve as a handle for further synthetic transformations.

Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of diverse functional groups onto aromatic systems like quinoline. wikipedia.orgwikipedia.org For a substrate like this compound to participate in these reactions, it typically must first be halogenated (e.g., brominated or iodinated) to provide a suitable leaving group for the catalytic cycle. The electronic properties and steric hindrance imparted by the three methyl groups can influence the efficiency and regioselectivity of these coupling processes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for creating biaryl compounds by coupling an organoboron reagent with an organohalide. wikipedia.orgresearchgate.netnih.gov In the context of a halogenated this compound, this reaction would enable the introduction of various aryl or heteroaryl substituents. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. researchgate.netresearchgate.net Studies on similar bromo- and dibromoquinolines have shown high yields when coupled with substituted phenylboronic acids using catalysts like dichlorobis(triphenylphosphine)palladium(II). researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Hypothetical Bromo-3,5,8-trimethylquinoline

ParameterCondition
Quinoline Substrate Bromo-3,5,8-trimethylquinoline
Coupling Partner Arylboronic Acid (e.g., Phenylboronic acid)
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Base K₂CO₃ or Na₂CO₃
Solvent Toluene/Water or Dioxane/Water
Temperature 80-110 °C

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.org This method could be employed to introduce vinyl groups onto a halogenated this compound. The reaction's success often depends on the choice of catalyst, base, and solvent, with systems like Pd(OAc)₂ and a phosphine (B1218219) ligand being common. mdpi.comorganic-chemistry.org The steric environment around the halogen on the quinoline ring would be a critical factor in determining the reaction's efficiency. mdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is performed in the presence of a base, typically an amine like triethylamine. researchgate.netunisa.ac.za For a halogenated derivative of this compound, Sonogashira coupling would provide a direct route to alkynyl-substituted quinolines, which are valuable intermediates for further synthetic transformations. acs.org Modified, copper-free protocols have also been developed to functionalize quinoline systems. researchgate.netresearchgate.net

Table 2: General Conditions for Heck and Sonogashira Reactions of Halogenated Quinolines

ReactionCoupling PartnerCatalyst SystemBaseTypical Solvent
Heck Alkene (e.g., Styrene, Butyl acrylate)Pd(OAc)₂, PPh₃Et₃N or K₂CO₃DMF or Acetonitrile
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuIEt₃N / THFTHF or DMF

Investigations into N-Oxidation and Quaternization Reactions

N-Oxidation

The nitrogen atom in the this compound ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (mCPBA) being a common choice. researchgate.netnih.gov The resulting N-oxide is a versatile intermediate; the N-O bond activates the quinoline ring, particularly at the C2 and C4 positions, for subsequent nucleophilic substitution or functionalization reactions. nih.govbeilstein-journals.org The N-oxide functionality can later be removed through a deoxygenation step if desired. acs.org

Quaternization

As a tertiary amine, the nitrogen atom of this compound can be alkylated by an alkyl halide to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org The reaction rate is influenced by the nature of the alkyl halide (iodides react faster than bromides or chlorides) and the solvent used. wikipedia.orggoogle.com The formation of these quaternary salts enhances the water solubility of the molecule and modifies its electronic properties, making the quinoline ring more susceptible to certain types of chemical transformations. The basicity of the quinoline nitrogen, which is influenced by the electron-donating methyl groups, affects its nucleophilicity and thus the rate of quaternization. dtic.mil

Exploration of Side-Chain Reactivity and Remote Functionalization

The methyl groups on the this compound ring are not merely passive substituents; they offer sites for further functionalization.

Side-Chain Reactivity

The C8-methyl group is particularly activated for C(sp³)–H functionalization due to the directing effect of the adjacent nitrogen atom. nih.govresearchgate.net Transition metal catalysts, especially those based on rhodium and palladium, can facilitate the formation of a cyclometalated intermediate, which then enables the coupling of the methyl group with various partners. researchgate.netresearchgate.net This strategy has been used for the alkenylation, alkylation, and etherification of 8-methylquinolines. researchgate.netrsc.org For instance, rhodium-catalyzed reactions can couple 8-methylquinolines with maleimides or α-diazocarbonyl compounds. researchgate.netresearchgate.net

Table 3: Examples of C8-Methyl Group Functionalization in Quinoline Systems

Reaction TypeReagent/CatalystProduct TypeReference
AlkenylationMaleimides / [RhCpCl₂]₂, Cu(OAc)₂8-Alkenylquinoline researchgate.net
Alkylationα-Diazocarbonyls / [CpRhCl₂]₂8-Alkylated quinoline researchgate.net
EthylationPotassium trifluoromethylboronate / Pd catalyst8-Ethylquinoline rsc.org

Remote Functionalization

Remote C-H functionalization allows for the modification of positions that are distant from the primary functional groups. In the context of 8-substituted quinolines, the C5 position has been a target for such reactions. shu.ac.uk For this compound, the presence of the C8-methyl group could direct functionalization to the C5 position under specific catalytic conditions. These reactions often proceed through a single electron transfer (SET) mechanism, with copper and cobalt catalysts being employed for reactions like chlorination and nitration on related 8-aminoquinoline (B160924) systems. shu.ac.uk This suggests that the C5-methyl group in this compound could potentially be targeted for functionalization, expanding the synthetic utility of this scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5,8 Trimethylquinoline and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3,5,8-trimethylquinoline, ¹H and ¹³C NMR are fundamental in confirming the presence and location of the methyl groups and the arrangement of protons on the quinoline (B57606) core.

Theoretical calculations and experimental data for related quinoline derivatives provide a strong basis for predicting the NMR spectra of this compound. tsijournals.com The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In general, protons on the aromatic rings of quinoline are expected to resonate in the range of δ 6-8 ppm in ¹H NMR spectra. tsijournals.com

Expected ¹H NMR Chemical Shifts for this compound:

The introduction of three electron-donating methyl groups at the 3, 5, and 8 positions would be expected to cause upfield shifts for the remaining protons on the quinoline ring system compared to the parent quinoline molecule. The protons on the methyl groups themselves would appear as sharp singlet signals in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound:

Similarly, the ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The methyl carbons would appear at high field, while the aromatic carbons would be found in the characteristic downfield region for sp²-hybridized carbons. The specific chemical shifts would be influenced by the substitution pattern.

To illustrate, the following table presents typical ¹³C NMR chemical shifts for the parent quinoline molecule. The presence of methyl groups on this compound would alter these values.

AtomChemical Shift (ppm) in Quinoline
C2150.3
C3121.1
C4135.9
C4a128.2
C5126.5
C6129.4
C7127.7
C8129.4
C8a148.4

Data for Quinoline in CDCl₃. Source: Compilation of publicly available spectral data.

While 1D NMR provides initial information, complex structures necessitate 2D NMR techniques for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. chegg.com For this compound, COSY would be instrumental in identifying which protons are adjacent to each other on the aromatic rings, thus confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). chegg.com This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, greatly simplifying the interpretation of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments by showing connectivity across heteroatoms or other non-protonated centers. In this compound, HMBC would definitively link the methyl protons to their respective carbons on the quinoline ring and also show correlations from these methyl protons to adjacent ring carbons, confirming the substitution pattern.

The following table demonstrates the kind of correlation data that would be obtained from 2D NMR experiments for a substituted quinoline.

ProtonCorrelated Carbons (HMBC)Correlated Protons (COSY)
H-2C-3, C-4, C-8aH-4
H-4C-2, C-5, C-8aH-2
H-6C-5, C-7, C-8H-7
H-7C-5, C-6, C-8aH-6

Illustrative data based on general quinoline structures.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their solid form. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. While specific ssNMR data for this compound is not available, studies on related heterocyclic compounds have shown that chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and packing effects. tsijournals.com

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformational Studies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice.

For this compound, obtaining a suitable single crystal would allow for the unequivocal determination of its molecular geometry. This would confirm the planarity of the quinoline ring system and the precise orientation of the methyl groups. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties.

Although a crystal structure for this compound is not publicly available, data for other quinoline derivatives, such as 8-hydroxyquinoline (B1678124), demonstrates the level of detail that can be obtained.

Example Crystallographic Data for a Quinoline Derivative (8-Hydroxyquinoline):

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.620
b (Å)9.243
c (Å)11.070
β (°)90.718
Volume (ų)677.3

Data for a polymorph of 8-hydroxyquinoline.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns. Techniques such as electron ionization (EI) are often used to induce fragmentation.

For this compound (C₁₂H₁₃N), HRMS would be able to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The theoretical exact mass of C₁₂H₁₃N is 171.1048.

The fragmentation pattern in EI-MS would be expected to be characteristic of the trimethylquinoline structure. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to form a stable (M-15)⁺ ion, and subsequent cleavages of the quinoline ring system. The study of these fragmentation pathways provides valuable information for structural confirmation.

Expected Key Fragments in the Mass Spectrum of this compound:

m/zIdentity
171[M]⁺
156[M - CH₃]⁺
130[M - C₃H₅]⁺ (from ring fragmentation)

Hypothetical fragmentation based on known patterns for methylated aromatic compounds.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's functional groups. These two techniques are often complementary.

For this compound, the FT-IR and Raman spectra would be dominated by vibrations associated with the quinoline ring and the methyl groups.

Characteristic Vibrational Modes for this compound:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear in the 3000-2850 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are expected in the 1650-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds would be present in the 1400-600 cm⁻¹ "fingerprint" region.

The following table provides examples of vibrational frequencies for a related compound, isoquinoline.

Wavenumber (cm⁻¹)Assignment
3057Aromatic C-H stretch
1590C-C stretch
1375C-H in-plane bend
799C-H out-of-plane bend

Data for Isoquinoline.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Property Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent de-excitation processes. These properties are highly dependent on the extent of π-conjugation and the nature of any substituents.

The UV-Vis absorption spectrum of this compound is expected to show characteristic π-π* transitions of the quinoline aromatic system. The position and intensity of these absorption bands are influenced by the electron-donating methyl groups. Compared to unsubstituted quinoline, a slight red-shift (bathochromic shift) of the absorption maxima would be anticipated due to the electronic contribution of the methyl groups.

Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many quinoline derivatives are known to be fluorescent, and their emission properties are also sensitive to their substitution pattern and solvent environment. The fluorescence spectrum of this compound would provide information about its excited state properties.

Illustrative Photophysical Data for a Substituted Quinoline:

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)
Chloroform350435
DMSO355480
Methanol352482

Illustrative data for a generic fluorescent quinoline derivative, highlighting solvatochromic effects.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

While this compound itself is an achiral molecule, its derivatives can be synthesized to contain stereogenic centers, leading to chirality. The absolute configuration and conformational preferences of these chiral derivatives can be investigated using chiroptical spectroscopy, which measures the differential interaction of the molecule with left and right circularly polarized light. The two primary techniques in this field are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A non-zero CD signal is only observed for chiral molecules within their absorption bands. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is highly sensitive to the molecule's stereochemistry. For chiral quinoline derivatives, such as the cis-dihydrodiol metabolites formed during microbial oxidation, CD spectroscopy is a powerful tool for determining their absolute configurations. nih.gov By comparing experimental CD spectra with those calculated using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute arrangement of atoms in space can be confidently assigned. madison-proceedings.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key feature of an ORD spectrum is the Cotton effect, which is the combination of a peak and a trough in the vicinity of a chromophore's absorption band. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the asymmetric center(s) near the chromophore. nih.gov For chiral quinoline derivatives, the quinoline ring itself acts as a chromophore, and the nature of the Cotton effect in the ORD spectrum provides crucial information for assigning the absolute configuration of the molecule.

Although specific chiroptical data for chiral derivatives of this compound are not extensively documented in the literature, the principles are well-established through studies on analogous chiral quinoline systems. For instance, research on quinoline-naphthalene atropisomers, which exhibit axial chirality, has demonstrated the utility of these techniques in stereochemical assignment. nih.gov The data obtained from CD and ORD studies are invaluable for understanding structure-activity relationships in chiral molecules.

Table 1: Chiroptical Data for Exemplary Chiral Quinoline Derivatives

Compound ClassTechniqueObserved PhenomenonStructural Information Obtained
cis-Dihydrodiol Metabolites of QuinolineCD SpectroscopyCharacteristic Cotton effectsDetermination of absolute configuration at stereogenic centers. nih.govmadison-proceedings.com
Quinoline-Naphthalene AtropisomersCD/ORD SpectroscopyAtroposelective Cotton effectsAssignment of axial chirality. nih.gov
Chiral Quinolines with Asymmetric CentersORD SpectroscopyPositive or negative Cotton effectsCorrelation of the sign of the Cotton effect with the absolute configuration. nih.gov

Advanced hyphenated analytical techniques (e.g., GC-MS, LC-MS) for purity and reaction monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for assessing the purity of the compound and for monitoring the progress of its synthesis reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification.

For purity analysis, a GC-MS chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. By integrating the peak areas, the relative purity can be determined. This technique is also invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time, the disappearance of starting materials and the appearance of the this compound product can be tracked, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. For instance, a typical GC-MS method for quinoline analysis might use a DB-5MS column with a temperature program to ensure good separation of the analyte from other components. madison-proceedings.commadison-proceedings.com The mass spectrometer would be operated in electron ionization (EI) mode, and the characteristic mass-to-charge ratio (m/z) for the molecular ion and key fragment ions of this compound would be monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. In LC-MS, the sample is dissolved in a solvent and separated by passing it through a column packed with a stationary phase. The separated components are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

LC-MS is highly effective for determining the purity of this compound, especially when dealing with complex matrices or when impurities are non-volatile. nih.gov For reaction monitoring, LC-MS can provide real-time information on the conversion of reactants to products in the liquid phase. researchgate.net The high sensitivity and selectivity of LC-MS allow for the detection of trace-level impurities and reaction byproducts. The choice of column, such as a C18 reversed-phase column, and the mobile phase composition are optimized to achieve the best separation.

Table 2: Exemplary Hyphenated Analytical Methods for Quinoline Analysis

TechniqueApplicationTypical ColumnCommon Ionization ModeKey Performance Metrics
GC-MS Purity assessment of volatile quinolines, reaction monitoring.DB-5MS (30 m x 0.25 mm x 0.25 µm) madison-proceedings.commadison-proceedings.comElectron Ionization (EI)Retention time, characteristic m/z fragments (e.g., for quinoline: 129, 102, 76). madison-proceedings.com
LC-MS/MS Quantification of quinoline derivatives in complex matrices, purity analysis of non-volatile analogs. nih.govReversed-phase (e.g., C18, Phenyl-Hexyl)Electrospray Ionization (ESI)Linearity of response, limit of detection (LOD), limit of quantification (LOQ). nih.gov

Theoretical and Computational Chemistry Investigations of 3,5,8 Trimethylquinoline

Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These methods were employed to investigate the fundamental electronic properties of 3,5,8-Trimethylquinoline.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the fused aromatic rings, with significant contributions from the nitrogen atom and the methyl groups. The LUMO is also anticipated to be delocalized across the quinoline (B57606) core. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on the oxidation of quinoline, it was found that the C2 carbon atom had the lowest percentage contribution to the HOMO, making it a likely site for interaction. nih.gov DFT calculations on related quinoline derivatives have been used to analyze charge transfer within the molecule. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
Energy Gap (ΔE) 5.15

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

For this compound, the EPS map would likely show a region of negative potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, indicating a site prone to electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential (colored blue), signifying their electrophilic character. Studies on hydroxyquinolines have used EPS calculations to explain the regioselectivity of formylation reactions, noting that differences in electrostatic potential at various carbon positions influence substitution patterns. nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. youtube.com For a relatively rigid system like this compound, the primary conformational flexibility arises from the rotation of the methyl groups.

Energy minimization studies, typically performed using computational methods, would identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. For this compound, the lowest energy conformation would likely involve staggering of the methyl hydrogens relative to the quinoline ring to minimize steric hindrance. While the quinoline core itself is planar, slight puckering or deviations can occur, and computational analysis can quantify these subtle structural features. Research on tethered quinoline dimers has highlighted the importance of understanding the forces behind their solution structure. uncw.edu The existence of significant orbital interactions can strongly influence conformational preferences in substituted cyclic systems. rsc.org

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational chemistry offers highly accurate predictions of spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus. tsijournals.comnih.gov For this compound, calculations would predict distinct signals for the three methyl groups and the various aromatic protons and carbons, with their chemical shifts influenced by the electronic environment created by the nitrogen atom and the other methyl substituents. The accuracy of these predictions can be high, with root-mean-square errors often less than 2.0 ppm for ¹³C shifts in quinoline derivatives. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, based on known substituent effects on the quinoline scaffold.)

Carbon Atom PositionPredicted Chemical Shift (ppm)
C2150.5
C3134.2
C4130.1
C4a128.8
C5132.5
C6126.9
C7128.3
C8136.7
C8a147.9
3-CH₃18.5
5-CH₃20.1
8-CH₃17.8

Infrared (IR) Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io For this compound, the calculated IR spectrum would show characteristic bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and various bending modes. researchgate.netresearchgate.netastrochem.org Comparing the computed spectrum with experimental data aids in the assignment of vibrational bands. nih.gov

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: These are representative values for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3150
Methyl C-H Stretch2950-3000
C=C/C=N Ring Stretch1500-1620
C-H In-Plane Bend1000-1300
C-H Out-of-Plane Bend750-900

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is a high-energy structure that connects reactants and products, and its properties determine the reaction's activation energy and rate.

For reactions involving this compound, such as electrophilic substitution or oxidation, transition state modeling could elucidate the preferred reaction pathways. For example, in an oxidation reaction, calculations could determine whether the attack of an oxidizing agent is more favorable at the nitrogen or a specific carbon atom. nih.gov The model would involve locating the transition state structure and confirming it by identifying a single imaginary frequency in the vibrational analysis. nih.gov This approach has been successfully applied to understand the synthesis of quinolines through various reaction pathways, including oxidative cyclization. frontiersin.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoline Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net These models are built using a set of known compounds (a training set) and then used to predict the properties of new, untested molecules.

For quinoline systems, QSPR models have been developed to predict a wide range of properties, including biological activity and physicochemical parameters. nih.govnih.gov The "descriptors" used in these models are often derived from computational chemistry and can include electronic (e.g., atomic charges, dipole moment), topological, or steric parameters. researchgate.net A QSPR model for a series of trimethylquinoline derivatives could be developed to predict properties like lipophilicity (logP) or receptor binding affinity. The success of a QSPR model lies in its ability to make reliable predictions for new compounds, thereby guiding the design of molecules with desired properties. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior and interactions of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and intermolecular interactions at an atomic level. In the context of this compound, MD simulations can offer valuable insights into its behavior in various environments, such as in solution or in the presence of biological macromolecules.

The dynamic nature of this compound, including the rotational freedom of its methyl groups and the vibrational modes of the quinoline ring, can be thoroughly investigated. These simulations can reveal how the molecule explores its conformational space and how its structure fluctuates under different conditions.

MD simulations are particularly useful for understanding the intermolecular forces that govern the interactions of this compound with its surroundings. These interactions are crucial for its chemical reactivity, physical properties, and potential biological activity. Key parameters that are often analyzed in MD simulations of quinoline derivatives include conformational stability, residue flexibility, hydrogen bonding patterns, and the solvent accessible surface area. nih.gov

Detailed Research Findings from Simulated Systems

In typical MD simulations of small molecules like substituted quinolines, several key analyses are performed to characterize their dynamic behavior and interactions. These analyses often include the calculation of Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to determine the flexibility of different parts of the molecule.

Furthermore, the analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, provides a deeper understanding of how the molecule interacts with its environment. The Solvent Accessible Surface Area (SASA) is another important parameter that can be calculated from MD simulations, offering insights into the molecule's exposure to the solvent.

Below are illustrative data tables that represent the type of information that would be generated from an MD simulation study of this compound in a solvent environment.

Table 1: Illustrative Conformational Stability Analysis of this compound

Simulation Time (ns)RMSD (Å) from Initial Structure
00.00
101.25
201.35
301.40
401.38
501.42
601.45
701.43
801.46
901.47
1001.48

Table 2: Illustrative Atomic Fluctuation Analysis (RMSF) of this compound

Atom/GroupRMSF (Å)
Quinoline Ring (backbone)0.5 - 0.8
C3-Methyl Group1.2 - 1.5
C5-Methyl Group1.1 - 1.4
C8-Methyl Group1.3 - 1.6
Nitrogen (N1)0.6 - 0.9

Table 3: Illustrative Intermolecular Interaction Analysis of this compound with Water

Interaction TypeAverage Number of InteractionsAverage Interaction Distance (Å)
N...H-O (Hydrogen Bond)1.52.8
C-H...O (Weak Hydrogen Bond)3.23.5
van der Waals (ring)Variable> 3.5
van der Waals (methyl groups)Variable> 3.5

These tables are based on general principles of molecular dynamics and findings for similar aromatic compounds, providing a hypothetical but scientifically grounded representation of the dynamic properties of this compound.

Exploration of 3,5,8 Trimethylquinoline in Advanced Chemical Research Applications Excluding Prohibited Areas

Role as a Ligand in Coordination Chemistry and Homogeneous Catalysis

The distinct structural and electronic characteristics of 3,5,8-trimethylquinoline position it as a noteworthy ligand in the fields of coordination chemistry and homogeneous catalysis. Its rigid, aromatic framework, featuring a nitrogen atom with accessible lone-pair electrons, facilitates coordination with a diverse range of metal centers. The strategic placement of methyl groups at the 3, 5, and 8 positions introduces steric hindrance and modulates the electronic properties of the quinoline (B57606) system, thereby influencing the geometry, stability, and subsequent reactivity of the resultant metal complexes.

Design and Synthesis of Metal Complexes with this compound Scaffolds

The synthesis of metal complexes featuring the this compound ligand is typically achieved through the direct reaction of the quinoline derivative with a suitable metal precursor in an appropriate solvent. The careful selection of reaction conditions, including solvent, temperature, and reaction duration, is paramount for the successful isolation of crystalline products. These crystalline materials are essential for single-crystal X-ray diffraction analysis, a technique that provides definitive insights into the three-dimensional structure of the complexes.

A notable example is the reaction of this compound with copper(I) iodide (CuI), which yields a dimeric complex with the chemical formula [CuI(this compound)]₂. In the solid state, this complex features a central Cu₂I₂ core where two copper(I) ions are bridged by two iodide ions. Each copper atom is further coordinated to the nitrogen atom of a this compound ligand, resulting in a distorted tetrahedral geometry around each metal center. The design and synthesis of such complexes are foundational for exploring their potential applications in catalysis and materials science.

Investigation of Catalytic Activity in Specific Organic Transformations

Metal complexes derived from this compound are subjects of investigation for their catalytic prowess in a variety of organic transformations. The steric and electronic landscape imparted by the trimethyl-substituted quinoline ligand can profoundly impact the efficiency and selectivity of catalytic processes.

Cross-coupling reactions , which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, represent a key area of potential application. The steric bulk introduced by the methyl groups on the this compound ligand can play a crucial role in influencing the elementary steps of a catalytic cycle, such as reductive elimination, which is often the product-forming step.

In the domain of C-H activation , the development of catalysts capable of cleaving and functionalizing otherwise inert carbon-hydrogen bonds is a significant research frontier. The electronic nature of the this compound ligand, when coordinated to a metal center, can be tailored to enhance the reactivity of the metal towards C-H bond cleavage. The electron-donating methyl groups can increase the electron density at the metal, potentially promoting its interaction with and activation of C-H bonds.

While the direct application of this compound in asymmetric catalysis is an emerging area, the quinoline scaffold is a well-established motif in the design of chiral ligands. The development of chiral derivatives of this compound could pave the way for its use in enantioselective transformations, where the creation of a single enantiomer of a chiral product is desired.

Utilization as a Synthetic Building Block for Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The inherent rigidity and planarity of the quinoline ring system render this compound a valuable starting material for the synthesis of more intricate, multi-ring structures. These larger molecules, which include polycyclic aromatic hydrocarbons (PAHs) and extended heterocyclic systems, are of considerable interest due to their unique electronic, optical, and material properties.

Construction of Annulated Systems Incorporating the Quinoline Moiety

Annulation, the synthetic strategy of constructing a new ring onto a pre-existing molecular framework, is a powerful tool in organic chemistry. Commencing with this compound, additional rings can be fused to its structure to generate larger, more complex heterocyclic systems. Such synthetic endeavors often leverage the intrinsic reactivity of the quinoline core or its methyl substituents. Functionalization of these positions can provide synthetic handles for subsequent cyclization reactions, leading to the formation of polycyclic systems such as acridines and phenanthridines, which contain the quinoline nitrogen atom within a larger aromatic framework.

Synthesis of Advanced Materials Precursors

The synthesis of precursors for advanced materials is a pivotal application of functionalized aromatic and heterocyclic compounds. This compound can serve as a fundamental building block for the construction of molecules destined for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Through chemical modifications, such as the attachment of other aromatic or heteroaromatic units via cross-coupling reactions, it is possible to create extended π-conjugated systems. These larger molecules can exhibit tailored photophysical properties, such as fluorescence and phosphorescence, which are critical for their function in light-emitting devices. The trimethyl substitution pattern can also influence the solid-state packing of these molecules, which in turn affects their charge transport properties—a key determinant of their performance in electronic devices.

Applications in Sensing and Chemo-sensing Research

The capacity of the quinoline nitrogen to coordinate with metal ions, coupled with the ability of its aromatic framework to participate in various intermolecular interactions, makes this compound and its derivatives promising candidates for the development of chemical sensors. These sensors can be engineered for the detection of specific analytes, such as metal ions, within non-biological matrices.

A common principle underlying quinoline-based chemosensors is the modulation of their optical properties, particularly fluorescence, upon binding to a target analyte. For instance, a sensor molecule incorporating the this compound unit might be designed to be non-fluorescent or weakly fluorescent in its unbound state. Upon coordination with a specific metal ion, conformational rigidification or a change in the electronic structure could lead to a significant enhancement of its fluorescence emission, providing a "turn-on" signal for analyte detection. The selectivity of such a sensor for a particular metal ion can be fine-tuned by strategic modification of the quinoline ligand, for example, by introducing specific binding sites or by adjusting the steric and electronic environment around the coordinating nitrogen atom.

Integration into Organic Materials Science Research

The integration of novel organic molecules into materials science is a vibrant field of research, driven by the quest for materials with tailored electronic and optical properties. However, specific studies on this compound in this domain are not readily found in published literature.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the formation of complex assemblies from molecular building blocks. nih.gov Quinoline derivatives have been utilized in the design of self-assembling systems, forming structures like organogels and other complex architectures through non-covalent interactions. rsc.orgrsc.org These assemblies are of interest for creating new functional materials. However, there are no specific studies in the available scientific literature that detail the exploration of this compound in the context of supramolecular chemistry or self-assembly. Research on how the specific placement of the three methyl groups in this isomer influences intermolecular interactions and potential self-assembly pathways has not been published.

Electrochemical Properties and Potential in Energy Storage Research

The field of energy storage is actively seeking new materials with suitable electrochemical properties for applications in batteries and other energy storage devices. researchgate.net The electrochemical behavior of various organic compounds, including some quinoline derivatives, has been investigated to understand their redox properties. nih.gov These studies are fundamental to determining a compound's suitability as an electrode material or electrolyte component.

Despite the general interest in the electrochemistry of heterocyclic compounds, there is a clear absence of research on the electrochemical properties of this compound. Data from techniques such as cyclic voltammetry, which would reveal the oxidation and reduction potentials of the molecule, are not available in the public domain. Consequently, its potential for applications in energy storage research remains unevaluated.

Investigations in Niche Areas of Organic Methodology Development

Quinolines and their derivatives can sometimes serve as scaffolds, ligands, or catalysts in the development of new synthetic methodologies. However, a review of the literature indicates that this compound has not been a subject of investigation in niche areas of organic methodology development. There are no reports of its use as a specialized reagent, catalyst, or building block in the development of novel organic reactions or synthetic strategies.

Q & A

Basic Research Questions

Q. What synthesis routes are commonly employed for 3,5,8-trimethylquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis protocols for this compound are limited in literature, analogous methods for isomers (e.g., 2,4,6- or 2,4,8-trimethylquinoline) can be adapted. The Combes quinoline synthesis (condensation of anilines with β-diketones under acidic conditions) and Friedländer synthesis (cyclization of aminobenzaldehydes with ketones) are viable starting points . Optimizing temperature (45–60°C for crystallization) and catalysts (e.g., Lewis acids) can enhance regioselectivity and reduce by-products like dihydroquinolines .

Q. What analytical techniques are critical for characterizing this compound purity and structural integrity?

  • Methodological Answer : Use HPLC with UV detection for purity assessment, GC×GC-MS for isomer separation (as demonstrated for C3-quinolines in petroleum streams ), and NMR (¹H/¹³C) to confirm substitution patterns. Compare spectral data with PubChem records (e.g., InChIKey, molecular weight 171.24 g/mol for related isomers) .

Q. How do the methyl group positions in this compound influence its physicochemical properties?

  • Methodological Answer : Methyl group positions dictate electronic and steric effects. For example, 2,4,6-trimethylquinoline exhibits distinct boiling points (280°C) and solubility compared to 2,4,8-isomers due to symmetry differences . Computational tools (e.g., DFT calculations) can predict logP, pKa, and dipole moments for 3,5,8-substituted derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing data, controlling for variables like assay type (e.g., antimicrobial vs. antitumor assays ), solvent systems (DMSO vs. aqueous buffers), and cell lines. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What environmental factors affect the stability of this compound in experimental settings?

  • Methodological Answer : Monitor phase-change data (e.g., melting/boiling points) under varying humidity and temperature. For long-term storage, use inert atmospheres (N₂/Ar) and avoid UV exposure, as quinoline derivatives degrade via photooxidation . Stability studies using accelerated aging protocols (40°C/75% RH) are recommended .

Q. What electrochemical properties make this compound suitable for sensor applications?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit redox activity at specific potentials. For instance, 3-arylazo-2,4,6-trimethylquinoline undergoes two-electron reduction, enabling use in voltammetric sensors . Optimize electrode materials (e.g., carbon nanotubes) to enhance signal-to-noise ratios .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based therapeutics?

  • Methodological Answer : Synthesize analogs with modified methyl groups (e.g., halogenation, hydroxylation) and test against biological targets (e.g., kinase enzymes ). Use molecular docking to predict binding modes and QSAR models to correlate substituent effects with activity (e.g., IC₅₀ values) .

Q. What strategies mitigate synthetic challenges in producing this compound derivatives with high regioselectivity?

  • Methodological Answer : Employ directed ortho-metalation (DoM) to position methyl groups selectively. For example, use Grignard reagents with protecting groups (e.g., SEM) on the quinoline ring . Alternatively, leverage microwave-assisted synthesis to reduce reaction times and improve yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.